N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide
Description
N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide is a structurally complex acetamide derivative characterized by a naphthalene-1-sulfonamido group attached to a phenyl ring, with an N-cyclopropyl substitution on the acetamide backbone.
The naphthalene moiety introduces significant lipophilicity, which may enhance membrane permeability but could also affect metabolic stability.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(naphthalen-1-ylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-17-12-13-17)14-15-8-10-18(11-9-15)23-27(25,26)20-7-3-5-16-4-1-2-6-19(16)20/h1-11,17,23H,12-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAVQALQHPBWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structural components, which include:
- Cyclopropyl group : Known for its role in enhancing biological activity.
- Naphthalene sulfonamide moiety : Often associated with antibacterial and anti-inflammatory properties.
- Acetamide functional group : Contributes to the compound's solubility and biological interactions.
The biological activity of this compound is thought to stem from its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The sulfonamide group is particularly noted for its ability to inhibit carbonic anhydrase, which plays a role in numerous physiological processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of folate synthesis, crucial for bacterial growth.
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial | 15.2 |
| Sulfanilamide | Antimicrobial | 20.0 |
| Trimethoprim | Antimicrobial | 5.0 |
Antitumor Activity
Emerging evidence suggests that this compound may also possess antitumor properties. A study evaluating various sulfonamide derivatives revealed that certain structural modifications could enhance cytotoxicity against cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 12.3 |
| N-cyclopropyl-2-[4-(methylphenyl)sulfonamido]acetamide | MCF7 | 9.8 |
Case Studies
- Antimicrobial Efficacy : A comparative study was conducted using various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated superior efficacy compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent.
- Antitumor Screening : In vitro assays on human cancer cell lines revealed that the compound induced apoptosis in A549 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
Key structural analogs and their properties are summarized below:
Key Observations
- Sulfonamide vs. Sulfanyl Groups : The target compound’s naphthalene sulfonamido group differs from the sulfanyl group in N-ALLYL-2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDE . Sulfonamides are typically more polar and may exhibit stronger hydrogen-bonding interactions with biological targets, whereas sulfanyl groups could enhance redox activity.
- N-Substituent Effects : The cyclopropyl group in the target compound contrasts with the allyl (C₃H₅) group in and the piperazinyl group in compound 35 . Cyclopropane’s ring strain and rigidity may confer metabolic resistance compared to flexible alkyl chains.
Discussion of Key Findings
Impact of Substituents on Pharmacological Activity
- Piperazinyl and Diethylsulfamoyl Groups (Compounds 35, 36) : These substituents in enhance analgesic and anti-inflammatory activities, likely due to their ability to modulate enzyme active sites or interact with neurotransmitter receptors.
- Chloromethyl and Mercapto Groups : The chloromethyl group in may increase reactivity toward nucleophilic targets, while the mercapto (-SH) group in could confer antioxidant properties or metal-binding capacity.
Lipophilicity and Bioavailability
The naphthalene system in the target compound likely increases logP (lipophilicity) compared to phenyl-based analogs, which may improve blood-brain barrier penetration but necessitate formulation adjustments for optimal bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
